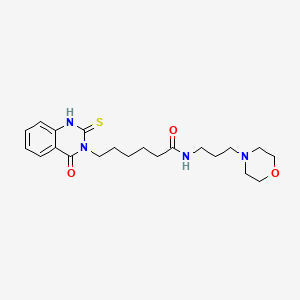

![molecular formula C21H25N5O3 B2769251 8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896837-96-0](/img/structure/B2769251.png)

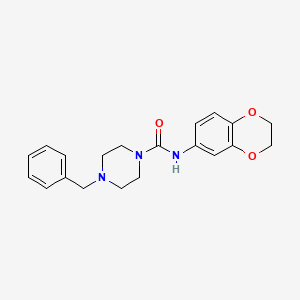

8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a novel and potent selective inhibitor of Dipeptidyl peptidase 4 (DPP-4) with an 8-purine derived structure . It has been developed and tested in vitro and in vivo in Zücker obese diabetic fatty (ZDF) rats, an experimental model of the metabolic syndrome and Type 2 diabetes mellitus (T2DM) to assess the inhibitory activity .

Synthesis Analysis

The purine backbone of this compound is synthesized by the condensation between the amino groups of position 4 and 5 of the pyrimidine and the carboxylic acid group of reactant 3 which carries the substituent at position 8 of the final purine ring . The compound has been synthesized following the conditions described by the group of Chiosis et al .Aplicaciones Científicas De Investigación

Potential Therapeutic Applications

Research on imidazo[2,1-f]purine-2,4-dione derivatives has primarily explored their pharmacological potential, focusing on their interaction with serotonin receptors and implications for mental health treatments. For instance, compounds within this family have been evaluated for their anxiolytic and antidepressant activities, highlighting their potential as therapeutic agents in mental health disorders. Studies have shown that some derivatives exert anxiolytic-like activity comparable to Diazepam and antidepressant activity similar to Imipramine, suggesting their value in developing new treatments for anxiety and depression [A. Zagórska et al., 2009; A. Zagórska et al., 2015].

Receptor Affinity and Molecular Studies

Further molecular studies have elucidated the structure-activity relationships of these compounds, revealing a spectrum of receptor activities that correlate with specific structural modifications. For instance, substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system have been shown to significantly impact receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This has enabled the identification of compounds with potential as anxiolytics and antidepressants, paving the way for more targeted pharmacological interventions [A. Zagórska et al., 2015].

Chemical Synthesis and Properties

The chemical synthesis and properties of these compounds have also been a focal point of research, contributing to a better understanding of their potential applications. For example, studies on the synthesis of imidazo[2,1-f]purine derivatives and their reactions with other chemicals have expanded the available knowledge on their chemical behavior and potential for modification to enhance therapeutic efficacy or reduce side effects [R. A. Coburn & Michael D. Taylor, 1982].

Mecanismo De Acción

This compound acts as a DPP-4 inhibitor, blocking the degradation of gut incretin hormones, glucagon-like peptide 1 (GLP-1) and gastric inhibitory polypeptide (GIP), which are proposed as a new treatment for T2DM . By inhibiting DPP-4, this compound may increase the natural circulating levels of GLP-1 and GIP, favoring glycemic control in T2DM .

Direcciones Futuras

The compound has shown promising results in the treatment of T2DM, reducing sustained HbAl1c and fasting hyperglycemia values in ZDF rats . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and conducting more in-depth preclinical and clinical trials to assess its safety and efficacy in the treatment of T2DM.

Propiedades

IUPAC Name |

6-(3,4-dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-12-7-8-16(11-13(12)2)25-14(3)15(4)26-17-18(22-20(25)26)23(5)21(29)24(19(17)28)9-6-10-27/h7-8,11,27H,6,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARLFKNUXHSNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2769169.png)

![2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2769172.png)

![(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2769176.png)

![Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2769177.png)

![1-(3,4-dichlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2769180.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2769186.png)

![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2769189.png)